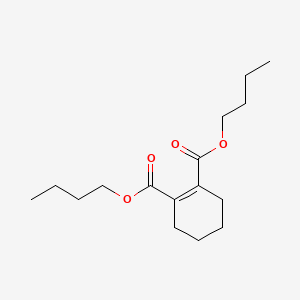

Dibutyl cyclohex-1-ene-1,2-dicarboxylate

Description

Dibutyl cyclohex-1-ene-1,2-dicarboxylate (CAS No. 92687-40-6) is an ester derivative of cyclohexene dicarboxylic acid, featuring two butyl ester groups at the 1- and 2-positions of the cyclohexene ring. Its structure combines a partially unsaturated six-membered ring with flexible butyl chains, which influence its physicochemical properties, such as solubility, volatility, and reactivity.

Properties

CAS No. |

92687-40-6 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

dibutyl cyclohexene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h3-12H2,1-2H3 |

InChI Key |

WRIWGGVICWGSNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(CCCC1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction with Subsequent Esterification

The most widely documented method involves a two-step process:

- Diels-Alder Cycloaddition : Maleic anhydride reacts with 1,3-butadiene to form cyclohex-1-ene-1,2-dicarboxylic anhydride. This [4+2] cycloaddition proceeds under mild conditions, typically at 80–120°C, without requiring catalysts due to the inherent reactivity of the diene and dienophile.

- Esterification : The anhydride intermediate undergoes ring-opening with butanol in the presence of an acid catalyst. Sulfuric acid (0.5–2 wt%) is commonly employed, with reflux conditions (70–100°C) to drive the reaction to completion.

Reaction Mechanism :

The Diels-Alder step forms a six-membered ring with excellent regioselectivity, while esterification proceeds via nucleophilic acyl substitution. The anhydride’s electrophilic carbonyl carbons are attacked by butanol, yielding the diester and water.

Key Data :

Optimization of Esterification Conditions

Esterification efficiency depends on:

- Catalyst Load : Sulfuric acid concentrations >1 wt% risk side reactions (e.g., dehydration of butanol), whereas <0.5 wt% prolong reaction times.

- Solvent-Free Systems : Excess butanol acts as both reactant and solvent, simplifying purification.

- Temperature Control : Reflux temperatures (∼78°C for butanol) balance reaction rate and by-product formation.

Industrial Adaptations :

- Continuous-Flow Reactors : Patents describe tubular reactors with in-line GC monitoring to maintain >96% selectivity.

- Neutralization Protocols : Post-reaction treatment with sodium carbonate removes residual acid, minimizing downstream corrosion.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous-Flow |

| Catalyst | H₂SO₄ (Homogeneous) | Solid Acid (Heterogeneous) |

| Temperature | 70–100°C | 90–120°C |

| Yield | 85–89% | 90–94% |

| Purification | Vacuum Distillation | Thin-Film Evaporation |

Advantages of Flow Chemistry :

- Reduced reaction times (3 hours → 1 hour).

- Enhanced heat management, critical for exothermic esterification.

By-Product Analysis and Purification Techniques

Common By-Products :

- Maleic Acid Derivatives : Partial esterification or hydrolysis products.

- Butyl Ethers : Formed via acid-catalyzed dehydration of butanol.

Mitigation Strategies :

- Azotropic Distillation : Removal of water using toluene or cyclohexane shifts equilibrium toward ester formation.

- Catalyst Recycling : Solid acids (e.g., Amberlyst-15) reduce waste and improve sustainability.

Purification :

- Vacuum Distillation : Effective for isolating the diester (b.p. 150–160°C at 10 mmHg).

- Crystallization : Low-temperature recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Synthetic Methodologies

Direct Esterification vs. Tandem Diels-Alder/Esterification :

| Metric | Direct Esterification | Tandem Approach |

|---|---|---|

| Starting Material Cost | High (Cyclohexene acid) | Low (Maleic anhydride) |

| Step Count | 1 | 2 |

| Overall Yield | 70–75% | 85–89% |

| Scalability | Moderate | High |

Structural Insights :

Chemical Reactions Analysis

Types of Reactions

Dibutyl cyclohex-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the butyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Cyclohex-1-ene-1,2-dicarboxylic acid.

Reduction: Dibutyl cyclohex-1-ene-1,2-diol.

Substitution: Various substituted cyclohex-1-ene-1,2-dicarboxylates.

Scientific Research Applications

Dibutyl cyclohex-1-ene-1,2-dicarboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Research explores its potential as a drug intermediate or a model compound for studying drug metabolism.

Industry: It is used in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of dibutyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclohex-1-ene-1,2-dicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Diallyl 4-Cyclohexene-1,2-dicarboxylate (CAS 7495-85-4)

- Structure : Features allyl (prop-2-enyl) ester groups instead of butyl.

- Properties : The unsaturated allyl groups may enhance reactivity in polymerization or cross-linking reactions. Its SMILES string (

C=CCOC(=O)C1CC=CCC1C(=O)OCC=C) confirms the conjugated double bonds in both the cyclohexene ring and allyl substituents, which could increase thermal instability compared to butyl analogs . - Applications : Used in polymer synthesis due to its diene functionality.

Diisononyl Cyclohexane-1,2-dicarboxylate (CAS 166412-78-8)

- Structure: Fully saturated cyclohexane ring with branched isononyl ester groups.

- Properties: The absence of ring unsaturation reduces chemical reactivity, while bulky isononyl chains enhance hydrophobicity and plasticizing efficiency. This compound is classified as a laboratory chemical with industrial applications in polymer manufacturing .

Analogs with Aromatic or Bicyclic Systems

Dibutyl Benzene-1,2-dicarboxylate

- Structure : Replaces the cyclohexene ring with a benzene ring.

- Properties: The aromatic system increases rigidity and thermal stability.

- Applications : Investigated in agricultural chemistry for pest control.

Dimethyl Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS 947-57-9)

- Structure: Incorporates a norbornene (bicyclic) system with methyl esters.

- Properties : The strained bicyclic framework enhances reactivity in Diels-Alder reactions. Short methyl esters reduce steric hindrance, favoring catalytic applications .

Comparative Data Table

Key Findings from Structural Comparisons

Ester Chain Length and Branching: Butyl and isononyl esters improve hydrophobicity and plasticizing effects compared to shorter chains (e.g., methyl). Branched chains (e.g., isononyl) further enhance thermal stability . Allyl esters introduce unsaturation, enabling participation in radical or addition reactions .

Ring Saturation and Reactivity :

- Cyclohexene derivatives exhibit intermediate reactivity between aromatic (benzene) and fully saturated (cyclohexane) systems. The cyclohexene ring in this compound may offer a balance of stability and functional versatility .

Biological Activity :

- Dibutyl benzene-1,2-dicarboxylate’s nematicidal efficacy suggests that analogous cyclohexene derivatives could be explored for similar agrochemical applications, though direct evidence is lacking .

Q & A

Q. What are the established synthetic routes for dibutyl cyclohex-1-ene-1,2-dicarboxylate, and how can reaction yields be optimized?

this compound is synthesized via a Diels-Alder cycloaddition between erythritol-derived dienes and dibutyl fumarate, achieving a 74.3% yield under optimized conditions . Palladium-catalyzed dehydrogenation of the cycloadduct further produces dibutyl phthalate (77.8% yield), while hydrogenation yields dibutyl trans-cyclohexane-1,2-dicarboxylate in near-quantitative yields under mild hydrogenation conditions . Key parameters include catalyst selection (e.g., Pd/C for dehydrogenation), solvent polarity, and temperature control.

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Chromatographic techniques (GC, HPLC) are critical for purity assessment, especially when separating stereoisomers or reaction byproducts . Spectroscopic methods include:

- IR spectroscopy : To confirm ester carbonyl stretches (~1740 cm⁻¹) and cyclohexene C=C bonds (~1650 cm⁻¹) .

- NMR : H and C NMR resolve cyclohexene ring protons (δ 5.5–6.0 ppm) and ester substituents .

- X-ray diffraction : For crystallographic confirmation of coordination polymers or supramolecular structures when complexed with metals (e.g., Zn/Co) .

Q. How does the compound’s stability vary under different storage conditions?

While direct data on this compound is limited, analogous phthalates (e.g., dibutyl phthalate) degrade via hydrolysis under acidic/alkaline conditions or UV exposure . Recommendations include:

- Storage in inert atmospheres (N₂/Ar) at 4°C.

- Use of amber glassware to minimize photodegradation.

- Regular monitoring via GC-MS to detect decomposition products like phthalic acid .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic dehydrogenation of this compound to phthalate derivatives?

Palladium-catalyzed dehydrogenation proceeds via β-hydride elimination, where the Pd center abstracts hydrogen from the cyclohexene ring, forming aromatic phthalate derivatives. Computational studies suggest that electron-donating groups on the catalyst enhance transition-state stabilization . Kinetic experiments (e.g., variable-temperature NMR) can map reaction pathways, while isotopic labeling (e.g., D₂) clarifies hydrogen transfer mechanisms .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) simulations model transition states for cycloaddition or hydrogenation reactions, predicting regioselectivity and activation energies. For example, frontier molecular orbital (FMO) analysis of the diene/dienophile pair in Diels-Alder reactions identifies electron-deficient carbons as reactive sites . Machine learning algorithms trained on reaction databases (e.g., USPTO) may further optimize catalyst-substrate combinations.

Q. What methodologies address the lack of ecotoxicological data for this compound?

Standardized OECD tests (e.g., OECD 201/202 for algal/daphnia toxicity) can assess acute/chronic effects. For bioaccumulation potential:

- Bioconcentration factor (BCF) : Measured via radiolabeled compound exposure in fish models .

- Soil mobility : Column leaching experiments quantify adsorption coefficients (Kd) using HPLC-UV detection .

- Degradability : Modified Sturm tests monitor CO₂ evolution under aerobic/anaerobic conditions .

Q. How do structural modifications influence its bioactivity in pest management applications?

Dibutyl phthalate analogs exhibit pesticidal potential due to structural similarity to biphenthrin (prediction score: 0.47) . Structure-activity relationship (SAR) studies can:

- Replace cyclohexene with aromatic rings to enhance binding to insect nicotinic acetylcholine receptors.

- Introduce electron-withdrawing groups (e.g., -NO₂) to improve hydrolytic stability .

- Validate bioactivity via in vitro acetylcholinesterase inhibition assays and field trials against target pests (e.g., desert locusts) .

Q. What role does this compound play in coordination chemistry and material science?

As a dicarboxylate ligand, it forms coordination polymers with transition metals (e.g., Zn²⁺, Co²⁺), yielding materials with tunable porosity for gas storage or catalysis. Synthesis involves hydrothermal reactions with auxiliary ligands (e.g., 1,4-bis(4-pyridylmethyl)piperazine), followed by single-crystal XRD for structural validation . Properties like luminescence or magnetic behavior can be probed via SQUID magnetometry or fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.